4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a thiophene-2-carbonyl group and at the 7-position with a 4-fluorobenzamide moiety.
Properties
IUPAC Name |
4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S/c22-16-8-5-15(6-9-16)20(25)23-17-10-7-14-3-1-11-24(18(14)13-17)21(26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGONFTWNAOCOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom and the benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. The thiophene-2-carbonyl group can be synthesized via methods involving thiophene derivatives and carbonylation techniques . The characterization of this compound often employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Antimicrobial Activity
Various studies have investigated the antimicrobial properties of compounds related to tetrahydroquinoline derivatives. For instance, compounds with similar structures have shown significant activity against a range of bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in the structure can enhance antimicrobial efficacy by increasing the compound's lipophilicity and membrane permeability.
Anticancer Potential
The anticancer activity of tetrahydroquinoline derivatives has been explored extensively. Research indicates that these compounds can exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of fluorine atoms in the structure is known to enhance the biological activity due to improved metabolic stability and bioavailability.
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Compounds like this compound can be utilized as semiconductors or in the development of organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics .
Drug Development
The compound's potential as a drug candidate is supported by its structural features that allow for interactions with biological targets. Its ability to modulate biological pathways makes it a candidate for further development in pharmaceuticals targeting various diseases including cancer and infections .
Case Study 1: Antimicrobial Screening
A recent study synthesized several tetrahydroquinoline derivatives and evaluated their antimicrobial activity against Candida albicans and Penicillium chrysogenum. Among these compounds, those structurally similar to this compound showed promising results with minimum inhibitory concentrations (MICs) indicating potential for therapeutic use against fungal infections .
Case Study 2: Anticancer Evaluation
In a study conducted by the National Cancer Institute (NCI), various quinoline derivatives were tested for their anticancer properties. Compounds similar to this compound exhibited significant growth inhibition in multiple cancer cell lines with GI50 values suggesting their potential as lead compounds for drug development .
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring and fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features :
- Tetrahydroquinoline Core: Common to all analogs, enabling planar aromatic interactions and hydrogen bonding via the NH group.
- Acyl Substituents : Vary between thiophene-2-carbonyl, morpholine-4-carbonyl, and piperidine-1-carbonyl, influencing electronic and steric properties.
- Benzamide Substituents : Halogens (F, Cl), trifluoromethyl (CF₃), or tert-butyl groups modulate lipophilicity and target binding.
Comparative Table :
*Calculated based on molecular formulas.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Thiophene-2-carbonyl and fluorine substituents balance hydrophobicity, favoring blood-brain barrier penetration. In contrast, morpholine derivatives exhibit higher polarity .
- Metabolic Stability : The thiophene moiety may undergo oxidation, whereas morpholine/piperidine groups resist metabolic degradation, as seen in .
Biological Activity
Chemical Structure and Synthesis
The compound consists of a tetrahydroquinoline core substituted with a thiophene-2-carbonyl and a fluorobenzamide moiety. The synthesis typically involves multi-step organic reactions where thiophene derivatives are key intermediates. The preparation can be achieved through various methods, including the use of thiophene-2-carbonyl chlorides as starting materials, which are synthesized from thiophene using reagents like oxalyl chloride under controlled conditions .
Antimicrobial Properties
Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that the presence of the thiophene ring may enhance the bioactivity of the molecule. A study demonstrated that derivatives of thiophene exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Anticancer Activity
The tetrahydroquinoline scaffold is known for its anticancer properties. Compounds similar to 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways related to cell death and survival .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes linked to disease processes. For example, some studies have explored the inhibition of proteases or kinases by compounds with similar structures. The presence of both the fluorine atom and the thiophene ring may contribute to the binding affinity and selectivity towards target enzymes, potentially leading to therapeutic applications in treating diseases such as cancer or inflammatory disorders .
Case Study: Antimicrobial Evaluation
A comparative study evaluated the antimicrobial efficacy of several thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antimicrobial agents .
Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Pathogen/Cell Line | IC50/MIC (µM) |
|---|---|---|---|
| Compound A | Antimicrobial | S. aureus | 4.5 |
| Compound B | Anticancer | MCF-7 (breast cancer) | 10.0 |
| Compound C | Enzyme Inhibition | Kinase XYZ | 15.0 |
| 4-Fluoro... | Antimicrobial/Anticancer | Various | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
